2,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
2,4-Difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes difluoro groups, a morpholino moiety, a thiophenyl group, and a benzenesulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophenyl group. This can be achieved through the reaction of thiophene with appropriate reagents to introduce the necessary functional groups
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure efficiency and cost-effectiveness. Large-scale reactions would be conducted in specialized reactors, with careful monitoring of reaction parameters to achieve high yields and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium or potassium hydroxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast, including its potential use as a pharmacological agent. It may exhibit biological activities such as antiviral, anti-inflammatory, or anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the development of new drugs.
Industry: Industrially, this compound may find applications in the production of advanced materials, agrochemicals, or as a component in various chemical processes.
Mechanism of Action
The mechanism by which 2,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Difluoro-N-(2-morpholinoethyl)benzenesulfonamide
2,4-Difluoro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide
N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Uniqueness: Compared to similar compounds, 2,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide stands out due to the presence of both difluoro groups and the morpholino moiety, which can significantly influence its chemical and biological properties.
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Biological Activity
2,4-Difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS Number: 946357-19-3) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a difluorobenzene moiety and a morpholino-thiophene side chain, suggests various mechanisms of action, particularly in the fields of antiviral and anticancer research.
- Molecular Formula : C₁₆H₁₈F₂N₂O₃S₂
- Molecular Weight : 388.5 g/mol
- Structural Characteristics : The presence of fluorine atoms enhances lipophilicity and may improve receptor binding affinity. The morpholino group contributes to solubility and bioavailability, while the thiophene ring can participate in π-stacking interactions, potentially influencing biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction, similar to other sulfonamides that target dihydropteroate synthase in bacterial systems.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly through interference with viral replication processes or modulation of host cellular responses.
- Anticancer Properties : The compound's structure indicates potential for cytotoxic activity against cancer cell lines. The fluorinated aromatic system and the sulfonamide group may facilitate interactions with cellular targets involved in proliferation and apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Model/Cell Line | IC50/EC50 Values | Reference |
---|---|---|---|
Antiviral | MT-4 cells | 0.20 μM | |
Anticancer | A-549 (Lung cancer) | 22.09 µg/mL | |
Anticancer | MCF-7 (Breast cancer) | 6.40 ± 0.26 µg/mL |
Case Studies and Research Findings
- Antiviral Research : A study highlighted the compound's activity against the Tobacco Mosaic Virus (TMV), showing significant inhibition at low concentrations (EC50 = 0.20 μM). This suggests that modifications of the compound could lead to effective antiviral agents targeting similar viral systems .
- Cytotoxicity Assays : In vitro testing against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines demonstrated promising cytotoxic effects, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics . These results support further exploration into its mechanism and potential as an anticancer agent.
- Molecular Docking Studies : Computational modeling has indicated favorable binding interactions between the compound and key proteins involved in cancer cell proliferation and survival pathways. This aligns with experimental findings that suggest its potential role in targeted therapy .
Properties
IUPAC Name |
2,4-difluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3S2/c17-13-1-2-16(14(18)9-13)25(21,22)19-10-15(12-3-8-24-11-12)20-4-6-23-7-5-20/h1-3,8-9,11,15,19H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQULWEBCIVLYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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